molecular formula C10H19NO4 B1446401 tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate CAS No. 1393441-68-3

tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate

Cat. No.: B1446401
CAS No.: 1393441-68-3
M. Wt: 217.26 g/mol
InChI Key: VIDOCWLVTHFRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . It is known for its unique structure, which includes an oxetane ring and a tert-butyl carbamate group. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an oxetane derivative. One common method includes the use of tert-butyl chloroformate and 3-(hydroxymethyl)oxetane in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxetane ring can produce various ring-opened derivatives .

Scientific Research Applications

tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can modify the activity of enzymes or proteins. The carbamate group can act as a protecting group, preventing unwanted reactions during chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate is unique due to its combination of an oxetane ring and a tert-butyl carbamate group, which imparts specific reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .

Properties

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-4-10(5-12)6-14-7-10/h12H,4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDOCWLVTHFRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132284
Record name Carbamic acid, N-[[3-(hydroxymethyl)-3-oxetanyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-68-3
Record name Carbamic acid, N-[[3-(hydroxymethyl)-3-oxetanyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[3-(hydroxymethyl)-3-oxetanyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-([3-(hydroxymethyl)oxetan-3-yl]methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.